Cas no 1255147-73-9 (Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate)

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate
- FCH1623101
- T4228
- 1H-1,4-diazepine-1-carboxylic acid, hexahydro-2-methyl-5-oxo-, 1,1-dimethylethyl ester
- Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate
-
- MDL: MFCD18064613
- インチ: 1S/C11H20N2O3/c1-8-7-12-9(14)5-6-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)
- InChIKey: JGCIQHSEGIAOBO-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCC(NCC1C)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 228.147
- どういたいしつりょう: 228.147
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T281520-250mg |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |
1255147-73-9 | 250mg |
$ 380.00 | 2022-06-02 | ||
abcr | AB409026-500mg |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate, 95%; . |
1255147-73-9 | 95% | 500mg |
€333.00 | 2025-02-21 | |
A2B Chem LLC | AI16626-500mg |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |
1255147-73-9 | >95% | 500mg |
$523.00 | 2024-04-20 | |
A2B Chem LLC | AI16626-5g |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |
1255147-73-9 | >95% | 5g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | AI16626-1g |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |
1255147-73-9 | >95% | 1g |
$578.00 | 2024-04-20 | |
abcr | AB409026-5 g |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate; 95% |
1255147-73-9 | 5g |
€1074.00 | 2023-06-17 | ||
TRC | T281520-500mg |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |
1255147-73-9 | 500mg |
$ 600.00 | 2022-06-02 | ||
abcr | AB409026-500 mg |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate; 95% |
1255147-73-9 | 500MG |
€313.80 | 2022-08-31 | ||
Chemenu | CM291572-1g |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate |
1255147-73-9 | 97% | 1g |
$355 | 2022-06-13 | |
abcr | AB409026-1g |
tert-Butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate, 95%; . |
1255147-73-9 | 95% | 1g |
€397.00 | 2025-02-21 |
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylateに関する追加情報
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate: A Comprehensive Overview
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate, with the CAS number 1255147-73-9, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a tert-butyl group and a methyl substituent at specific positions in the molecule contributes to its unique chemical properties and potential applications.
The structure of Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate is characterized by a diazepane ring system with an oxo group at position 5 and a carboxylic acid derivative at position 1. The tert-butyl group attached to the carboxylic acid moiety serves as a protecting group, which is often utilized in organic synthesis to stabilize reactive intermediates. This compound has been studied for its potential as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery.
Recent studies have highlighted the importance of diazepane derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, research has shown that certain diazepane-containing compounds exhibit potent activity against enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. The oxo group at position 5 in Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate may play a critical role in such interactions by providing a site for hydrogen bonding or other non-covalent interactions with biological targets.
The synthesis of Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions, including ring-forming processes and functional group transformations. One common approach is the cyclization of amino carbonyl compounds under specific conditions to form the diazepane ring. The introduction of substituents such as the tert-butyl and methyl groups requires careful planning to ensure regioselectivity and stereocontrol during the synthesis.
In terms of applications, Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate has been explored as a potential lead compound in drug development. Its structural features make it amenable to further modifications, allowing chemists to investigate its biological activity profiles and optimize its pharmacokinetic properties. For example, researchers have investigated the effects of substituent variations on the compound's ability to inhibit specific enzymes or receptors.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of compounds like Tert-butyl 2-methyl-5 oxo 1 4 diazepane 1 carboxylate. These computational models provide valuable insights into the compound's potential interactions with biological systems and guide experimental studies. Such approaches are increasingly being adopted to accelerate drug discovery processes and reduce costs associated with traditional trial-and-error methods.
In conclusion, Tert-butyl 2-methyl 5 oxo 1 4 diazepane 1 carboxylate represents an intriguing compound with diverse applications in organic synthesis and medicinal chemistry. Its unique structure and functional groups make it a promising candidate for further research and development. As new findings emerge from ongoing studies, this compound is likely to contribute significantly to the advancement of chemical science and therapeutic interventions.
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